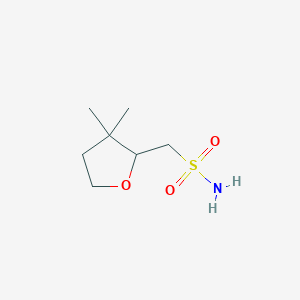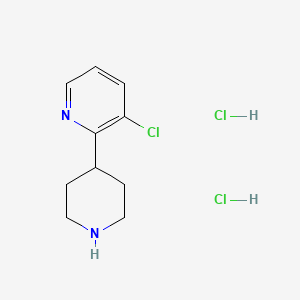
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile” has a CAS Number of 477886-64-9 . It has a molecular weight of 324.81 and its InChI code is 1S/C17H11ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6,22H,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C17H11ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6,22H,1-2H3 . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.81 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Chemical Analysis and Spectroscopy :
- This compound has been used in the development of sensitive methods for quantitative determination in plasma. For example, Higuchi, Sasaki, and Sado (1975) developed a method involving electron capture gas chromatography for the quantitative determination of a similar compound, YC-93, in plasma (Higuchi, Sasaki, & Sado, 1975).
Synthesis and Pharmacological Research :
- Research by Ashimori et al. (1991) on a structurally similar compound focused on synthesizing optically active variants and investigating their pharmacological effects, such as antihypertensive impact and inhibition of binding to rat cardiac membrane homogenate (Ashimori et al., 1991).
Molecular Structure and Dynamics Studies :
- Studies on compounds like 4-(dimethylamino)benzonitrile, which shares a similar molecular framework, have explored the nature of low-lying singlet states and intramolecular charge transfer. Köhn and Hättig (2004) applied coupled-cluster methods to understand the excited state structures and dynamics of such compounds (Köhn & Hättig, 2004).
Development of Liquid Crystal Materials :
- Ahipa et al. (2014) synthesized and characterized a series of luminescent benzonitriles, investigating their liquid crystalline behavior, photophysical properties, and potential as mesogens. This is relevant to the structural study of benzonitrile derivatives and their applications in material science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antimicrobial and Antioxidant Activity :
- Compounds structurally related to 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile have been investigated for their biological activities. For instance, Hussain and Kaushik (2015) synthesized pyrazole derivatives and evaluated their anti-inflammatory, analgesic, antimicrobial, and antioxidant activities (Hussain & Kaushik, 2015).
Properties
IUPAC Name |
4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6,15,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYKPHLLOPSGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)





![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)


![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
